

(R)-Oxybutynin-d10 certificate of analysis and purity

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Compound of Interest

Compound Name: (R)-Oxybutynin-d10

Cat. No.: B15616525

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Technical Guide: (R)-Oxybutynin-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-Oxybutynin-d10**, a deuterated analog of the active enantiomer of oxybutynin. This document details its chemical properties, purity, and relevant analytical methodologies, designed to support research and development activities.

Certificate of Analysis and Purity

While a specific Certificate of Analysis for a single batch of **(R)-Oxybutynin-d10** is not publicly available, the information compiled from leading suppliers provides key quality and characteristic data. Isotope-labeled standards like **(R)-Oxybutynin-d10** are crucial for pharmacokinetic and metabolic studies, serving as internal standards for quantitative analysis.

Table 1: Chemical and Physical Data for **(R)-Oxybutynin-d10**

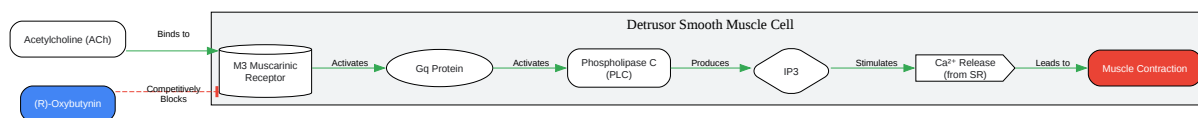
Parameter	Value	Source
IUPAC Name	4-(bis(ethyl-d5)amino)but-2-yn-1-yl (R)-2-cyclohexyl-2-hydroxy-2-phenylacetate	Daicel Pharma Standards[1]
CAS Number	1189190-67-7 (Free Base)	Daicel Pharma Standards[1]
Molecular Formula	C ₂₂ H ₂₁ D ₁₀ NO ₃ (Free Base); C ₂₂ H ₂₂ D ₁₀ ClNO ₃ (HCl Salt)	Daicel Pharma Standards[1]
Molecular Weight	367.56 g/mol (Free Base); 404.01 g/mol (HCl Salt)	Daicel Pharma Standards[1]
Solubility	Methanol	Daicel Pharma Standards[1]
Storage Condition	2-8°C	Daicel Pharma Standards[1]

Table 2: Typical Purity and Isotopic Enrichment

Analysis	Specification	Notes
Purity	≥98% (by HPLC)	Purity is typically determined by High-Performance Liquid Chromatography (HPLC). The exact purity is lot-specific and would be detailed on the Certificate of Analysis provided with the purchased material.
IsotopicEnrichment	≥99% Deuterium Incorporation	The high isotopic enrichment ensures minimal interference from the non-deuterated analog in mass spectrometry-based assays.
EnantiomericPurity	≥99% (R)-enantiomer	The enantiomeric purity is critical as the pharmacological activity of oxybutynin resides predominantly in the (R)-enantiomer. Chiral HPLC methods are employed to determine this.

Mechanism of Action: Signaling Pathway

Oxybutynin is an anticholinergic agent that exerts its effects by acting as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2][3] The (R)-enantiomer is the more potent of the two stereoisomers.[4] Its primary therapeutic action is the relaxation of the bladder's detrusor smooth muscle, which is mediated mainly through the blockade of M3 muscarinic receptors.[5][6] This action reduces involuntary contractions of the bladder, thereby alleviating symptoms of overactive bladder such as urgency and frequency.[3] In addition to its antimuscarinic effects, oxybutynin also possesses direct muscle relaxant and local anesthetic properties.[6][7]



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Caption: Mechanism of Action of (R)-Oxybutynin

Experimental Protocols

The following are representative experimental protocols for the analysis of **(R)-Oxybutynin-d10**. These are based on validated methods for oxybutynin and its metabolites and can be adapted for the deuterated standard.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the chemical purity of **(R)-Oxybutynin-d10**.

Workflow:

Caption: HPLC Purity Analysis Workflow

Methodology:

- Chromatographic System: A standard HPLC system with a UV detector.
- Column: Symmetry C18 (250 x 4.6 mm, 5 μ m particle size) or equivalent.[8][9]
- Mobile Phase: A mixture of 1% orthophosphoric acid, acetonitrile, and methanol in a ratio of 40:45:15 (v/v/v).[8][9]
- Flow Rate: 1.0 mL/min.[8][9]
- Injection Volume: 20 μ L.[8][9]

- Detection: UV at 205 nm.[8][9]
- Standard Preparation: Accurately weigh and dissolve **(R)-Oxybutynin-d10** in the mobile phase to a known concentration (e.g., 100 µg/mL).
- Sample Preparation: Prepare the sample in the mobile phase at a concentration similar to the standard.
- Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Enantiomeric Purity by Chiral HPLC

This method is used to determine the enantiomeric excess of the (R)-isomer.

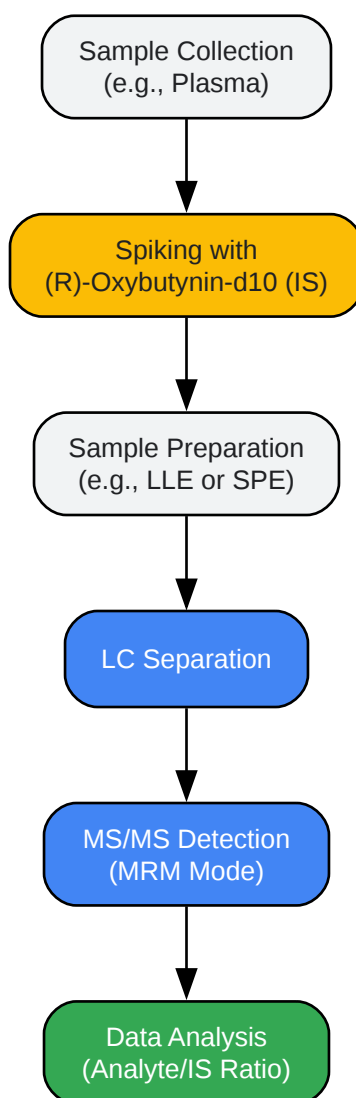
Methodology:

- Chromatographic System: HPLC with a UV detector.
- Column: Lux® i-Amylose-3 immobilized polysaccharide-based chiral stationary phase or a similar chiral column.
- Mobile Phase: A mixture of Hexane and Isopropanol with 0.1% Diethylamine (80:20 v/v).
- Flow Rate: 0.6 mL/min.
- Injection Volume: 10 µL.
- Detection: UV, wavelength to be optimized (e.g., 220 nm).
- Sample Preparation: Dissolve the **(R)-Oxybutynin-d10** sample in the mobile phase.
- Analysis: The separation of the (R) and (S) enantiomers is achieved on the chiral column. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Quantification in Biological Matrices by LC-MS/MS

(R)-Oxybutynin-d10 is an ideal internal standard for the quantification of (R)-Oxybutynin in biological samples like plasma or urine.

Workflow:



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Caption: Bioanalytical Workflow using LC-MS/MS

Methodology:

- System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

- Sample Preparation:
 - To a known volume of the biological sample (e.g., 100 μ L of plasma), add a precise amount of **(R)-Oxybutynin-d10** internal standard solution.[\[10\]](#)
 - Perform protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard. A common LLE solvent is n-hexane.[\[10\]](#)
 - Evaporate the organic layer and reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
 - Column: UPLC BEH C18 (2.1 \times 100 mm, 1.7 μ m) or equivalent.[\[10\]](#)
 - Mobile Phase: Methanol-water (containing 2 mmol/L ammonium acetate and 0.1% formic acid; 90:10, v/v).[\[10\]](#)
 - Flow Rate: Adapted for the specific column dimensions.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Oxybutynin: m/z 358.2 \rightarrow 142.2[\[11\]](#)
 - **(R)-Oxybutynin-d10** (IS): The precursor ion will be approximately m/z 368.2 (M+10+H)⁺. The product ion would likely be the same as the non-deuterated form (m/z 142.2), assuming the deuterium labels are on the diethylamino group which is lost. This transition must be empirically determined.
- Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of oxybutynin in the unknown samples is then determined from this curve.

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